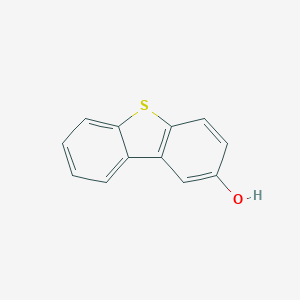

2-Hydroxydibenzothiophene

概要

説明

2-Hydroxydibenzothiophene (2-HDBT) is a sulfur-containing organic compound that is related to dibenzothiophene (DBT). It is an intermediate in the microbial desulfurization pathway of DBT, which is a process of removing sulfur from fossil fuels to reduce pollution caused by sulfur oxides during combustion. The compound is of significant interest in the field of bioremediation and the development of cleaner energy resources.

Synthesis Analysis

The synthesis of 2-HDBT can be inferred from the biodegradation pathways of DBT. Microbacterium sp. strain ZD-M2 has been shown to degrade DBT to 2-hydroxybiphenyl (2-HBP), which is structurally similar to 2-HDBT, through the 4S pathway. The presence of 2-HBP inhibits further desulfurization activity and cell growth at high concentrations . Additionally, the synthesis of related compounds, such as 2-(4-methoxyphenyl)benzo[d]thiazole, has been achieved through cyclization reactions under microwave irradiation, suggesting potential synthetic routes for 2-HDBT .

Molecular Structure Analysis

The molecular structure of 2-HDBT can be related to studies on similar compounds. For instance, the molecular structure and vibrational frequencies of 2-(4-methoxyphenyl)benzo[d]thiazole have been investigated using ab initio and density functional theory methods, which could be applied to study the structure of 2-HDBT . Moreover, the synthesis of dibenzothiophene-based heteroporphyrins provides insights into the electronic properties and conformation of dibenzothiophene derivatives .

Chemical Reactions Analysis

The chemical reactions involving 2-HDBT can be deduced from the catabolism of DBT. The conversion of DBT sulfone to 2-(2-hydroxyphenyl)-benzenesulfinic acid involves a flavoenzyme that forms a flavin-N5-oxide intermediate, which could be relevant to the reactions of 2-HDBT . Additionally, the oxidation of DBT by hydrogen peroxide or monopersulfate in the presence of metal-sulfophthalocyanine catalysts leads to various intermediates and products, including 2-HBP, which is structurally related to 2-HDBT .

Physical and Chemical Properties

科学的研究の応用

1. Dual Fluorescence

- Application Summary: 2-Hydroxydibenzothiophene derivatives have been used to study the effect of upper excited states on double fluorescence . This research has potential value in controlling the fluorescence emission channel through the upper excited state .

- Methods of Application: The time-dependent density functional theory method was used to study the effect of upper excited states on double fluorescence .

- Results: A new mechanism for dual fluorescence was proposed, which involved different decay pathways from the upper excited-state, the internal conversion through vibrational relaxation, and conical intersection .

2. Synthesis of Dibenzothiophene S-Oxides

- Application Summary: 2-Hydroxydibenzothiophene is used in the synthesis of dibenzothiophene S-oxides, which are of special interest in the fields of pharmaceutical sciences, materials chemistry, and chemical biology .

- Methods of Application: A two-step method involving Suzuki–Miyaura coupling of 2-bromoaryl-substituted sulfinate esters, followed by an intramolecular electrophilic sulfinylation, was developed for synthesizing dibenzothiophene S-oxides .

- Results: The method opens possibilities for creating a variety of important sulfur-containing molecules in the life sciences that were traditionally difficult to synthesize using conventional methods .

3. Antimicrobial Activities

- Application Summary: 2-Hydroxydibenzothiophene has been used in the synthesis of new 1,2,4-triazole derivatives, which have shown antimicrobial activities .

- Methods of Application: The synthesis of the required corresponding 2-hydroxydibenzothiophene was achieved in good yield, by direct methods .

- Results: The synthesized 1,2,4-triazole derivatives exhibited antimicrobial activities .

4. Source Facies and Depositional Environments Indicator

- Application Summary: Dibenzothiophenes, including 2-Hydroxydibenzothiophene, in crude oils and source rock extracts from the Niger Delta Basin, Nigeria, have been used as indicators of source facies, depositional environments, and thermal maturity .

- Methods of Application: The distribution of dibenzothiophenes and their derivatives in the crude oils and rock samples were investigated by gas chromatography-mass spectrometry .

- Results: The study showed that dibenzothiophenes were effective in determining the origin, depositional environments, and thermal maturity status of crude oils and source rocks in the Niger Delta Basin, Nigeria .

5. Photosynthesis of Hydrogen Peroxide

- Application Summary: Dibenzothiophene-S,S-dioxide-containing conjugated polymers, synthesized from 2-Hydroxydibenzothiophene, have been used for highly efficient photosynthesis of hydrogen peroxide in pure water .

- Methods of Application: The photoelectric and surface properties of the obtained polymers could be easily tailored by controlling the nitrogen content in the framework .

- Results: Among these polymers, PSO-BN2 exhibited the best photocatalytic performance with an exceptionally high H2O2 production rate of 6996 μmol h−1 g−1 in pure water without any sacrificial reagent .

6. Synthesis of Benzofurans and Benzothiophenes

- Application Summary: A method for the construction of 2,3-unsubstituted benzofurans and benzothiophenes has been developed, which could potentially involve 2-Hydroxydibenzothiophene .

- Methods of Application: This phosphoric acid-catalyzed method exhibits good functional group tolerance for both electron-withdrawing groups and electron-donating groups .

- Results: The method provides a highly effective and straightforward approach for the synthesis of 2,3-unsubstitified benzofurans and benzothiophenes .

7. Fluorescent pH Probe

- Application Summary: A solid-state red-emitting dye containing 2-Hydroxydibenzothiophene has been synthesized and used as a fluorescent pH probe .

- Methods of Application: The dye was designed and synthesized, and its emission peak in powder was located at 607 nm . The dye responded linearly to minor pH fluctuations within the range of 6.8–8.5 .

- Results: The dye displayed a remarkable emission quenching at 528 nm and a red-shift from 455 nm to 484 nm when the pH was increased from 4.5 to 9.8 . It could be utilized in pH-dependent fluorescence imaging in HeLa cells .

8. Biodegradation

- Application Summary: An environmental isolate has been found to degrade dibenzothiophene (DBT) beyond 3-hydroxy-2-formylbenzothiophene (HFBT), a commonly detected metabolite of the Kodama pathway for DBT metabolism .

- Methods of Application: The isolate was able to degrade more than 90% of the initial DBT, present as the sole carbon and sulfur source, in 72 hours .

- Results: The findings establish that the environmental isolate possesses the metabolic capacity to degrade DBT beyond the metabolite HFBT .

9. Mutagenicity Study

- Application Summary: The mutagenic activity of hydroxydibenzothiophenes, including 2-Hydroxydibenzothiophene, has been studied .

- Methods of Application: The study focused on the dependency of the mutagenic activity on the structural position of the hydroxy group .

- Results: It was found that 1-hydroxycarbazole was the most mutagenic compound and also exhibited cytotoxicity .

特性

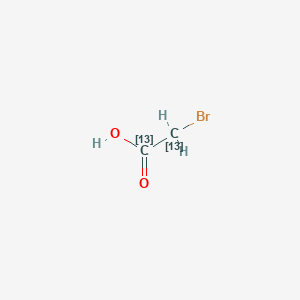

IUPAC Name |

dibenzothiophen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIQGLJEEKGMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

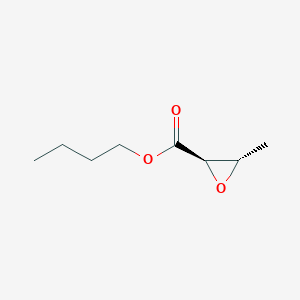

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176980 | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxydibenzothiophene | |

CAS RN |

22439-65-2 | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022439652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)